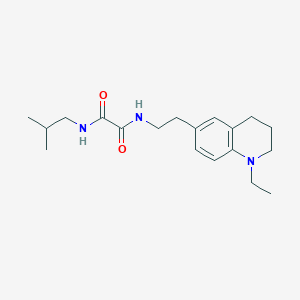

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide

Description

Properties

IUPAC Name |

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-4-22-11-5-6-16-12-15(7-8-17(16)22)9-10-20-18(23)19(24)21-13-14(2)3/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENUIWPKUZNFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide typically involves the following steps:

Formation of the Tetrahydroquinoline Moiety: The starting material, 1-ethyl-1,2,3,4-tetrahydroquinoline, is synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Alkylation: The tetrahydroquinoline is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 6-position.

Oxalamide Formation: The alkylated tetrahydroquinoline is reacted with oxalyl chloride to form the oxalamide linkage. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Alkyl-substituted derivatives.

Scientific Research Applications

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and physicochemical differences between the target compound and analogous oxalamide derivatives.

Table 1: Structural and Molecular Comparison of Oxalamide Derivatives

*Estimated based on structural analogs due to lack of direct data.

Key Observations:

Tetrahydroquinoline Substitution: Ethyl vs. Methyl/Propyl: The target compound’s 1-ethyl group (vs. methyl in or propyl in ) balances steric bulk and lipophilicity. Longer alkyl chains (e.g., propyl) may hinder receptor access in confined binding pockets.

N2 Substituent Diversity: Isobutyl: The branched alkyl chain in the target compound likely enhances membrane permeability but reduces polarity compared to morpholinoethyl () or isoxazolyl (). Aromatic vs. Aliphatic: Aromatic substituents (e.g., p-tolyl in or 2-methoxybenzyl in ) favor interactions with hydrophobic/π-rich binding sites, whereas aliphatic groups (isobutyl, propyl) prioritize lipophilicity.

The target compound’s estimated lower molecular weight (~330–340 Da) aligns with Lipinski’s "Rule of Five" guidelines for drug-likeness.

Biological Activity

N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide is a synthetic compound that belongs to the class of oxalamides. Its structure features a tetrahydroquinoline moiety, which is significant in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C18H27N3O2

- Molecular Weight: 317.42 g/mol

- CAS Number: 955609-81-1

The compound's unique structure allows it to interact with various biological targets, making it a candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate signaling pathways involved in inflammation and autoimmune responses. It has been identified as a potent inhibitor of p38 MAP kinase, which plays a crucial role in the production of pro-inflammatory cytokines such as TNFα and IL-6 .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can effectively reduce cytokine production in immune cells, making it a potential candidate for treating autoimmune diseases .

Case Studies

- Adjuvant-Induced Arthritis Model : In preclinical studies using an adjuvant-induced arthritis model, this compound demonstrated a marked reduction in joint inflammation and damage compared to control groups. This suggests its efficacy in managing rheumatoid arthritis symptoms .

- Cytokine Inhibition : The compound has been shown to inhibit the production of TNFα and IL-6 in cultured macrophages. This inhibition correlates with reduced inflammatory responses in various experimental setups .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide | C18H27N3O2 | Moderate anti-inflammatory effects |

| N1-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-isobutyloxalamide | C18H27N3O2 | High potency against cytokine production |

The table above highlights the differences in biological activity among structurally related compounds. The variations in side chains significantly influence their pharmacological profiles.

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.